6H-Pyrano[3,2-g][1,3]benzothiazole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
29152-22-5 |
|---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
6H-pyrano[3,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-3-4-8-10(13-6-11-8)9(7)12-5-1/h1,3-6H,2H2 |
InChI Key |
AQQFIMSIKQCHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=C1C=CC3=C2SC=N3 |
Origin of Product |
United States |
Contextualization Within Fused Heterocyclic Chemistry
Fused heterocyclic chemistry involves the synthesis and study of molecules where two or more cyclic systems share at least two atoms. This structural merging often leads to compounds with distinct and often enhanced chemical and biological properties compared to their individual components. nih.gov The fusion of different heterocyclic rings can create a novel scaffold with a unique three-dimensional shape and electronic distribution, which can be pivotal for its interaction with biological targets. nih.gov
The 6H-Pyrano[3,2-g] rsc.orgbenthamscience.combenzothiazole (B30560) system is a prime example of a benzo-fused heterocyclic compound. youtube.comyoutube.com In this structure, a benzene (B151609) ring is fused to a five-membered thiazole (B1198619) ring containing nitrogen and sulfur, which is then fused to a six-membered pyran ring containing an oxygen atom. This amalgamation results in a rigid, planar system with a rich electronic landscape, making it an attractive target for medicinal chemists. The study of such fused systems allows for the exploration of novel chemical space and the potential for developing compounds with unique pharmacological profiles. nih.gov
Significance of the Benzothiazole and Pyrano Moieties in Medicinal Chemistry
The considerable interest in 6H-Pyrano[3,2-g] rsc.orgbenthamscience.combenzothiazole (B30560) stems from the well-established and diverse biological activities of its constituent parts: the benzothiazole and pyran rings.
The benzothiazole nucleus, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a prominent pharmacophore in medicinal chemistry. jchemrev.comnih.govbibliomed.org Benzothiazole derivatives have been shown to exhibit a wide array of pharmacological activities, including:
Anticancer benthamscience.comjchemrev.comnih.gov
Antimicrobial benthamscience.comjchemrev.comnih.gov
Antifungal jchemrev.com
Anti-inflammatory benthamscience.comjchemrev.com
Anticonvulsant jchemrev.comnih.gov
Antiviral benthamscience.comnih.gov
Antitubercular jchemrev.comnih.gov
Antidiabetic benthamscience.comjchemrev.com
The versatility of the benzothiazole scaffold lies in its ability to be readily substituted at various positions, allowing for the fine-tuning of its biological activity. benthamscience.com The presence of the sulfur and nitrogen heteroatoms contributes to its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions.
Similarly, the pyran ring, a six-membered heterocycle containing an oxygen atom, is a fundamental structural unit in a vast number of natural products and synthetic compounds with significant medicinal properties. rsc.orgrsc.orgresearchgate.net Pyran-containing scaffolds are found in natural products like coumarins, flavonoids, and xanthones, which are known for their diverse biological activities. rsc.org In medicinal chemistry, pyran derivatives have been investigated for their potential as:
Anticancer agents rsc.orgrsc.orgresearchgate.net
Antibacterial agents nih.gov
Antiviral agents nih.gov
Anti-inflammatory agents nih.gov
The pyran ring can act as a versatile building block, and its fusion with other heterocyclic systems, such as in pyranopyrimidines, has led to the discovery of potent bioactive molecules. nih.gov
The fusion of these two privileged scaffolds in the 6H-Pyrano[3,2-g] rsc.orgbenthamscience.combenzothiazole system offers the potential for synergistic or novel biological activities, making it a highly promising area of research.
Historical Development of Pyrano Fused Benzothiazole Research
The synthesis of fused heterocyclic systems has been a long-standing area of interest in organic chemistry. The development of synthetic methodologies for pyrano-fused benzothiazoles has evolved from classical multi-step reactions to more efficient one-pot and microwave-assisted syntheses. mdpi.com
Early research often focused on the synthesis and characterization of these novel ring systems. For instance, the reaction of 2-cyanomethyl-1,3-benzothiazole with various reagents has been a key strategy to construct fused heterocyclic systems. mdpi.com Over time, the focus has expanded to include the exploration of their biological potential.
More recent studies have demonstrated the synthesis of various pyrano[2,3-d]thiazole derivatives and their evaluation for a range of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.govresearchgate.net For example, novel thiopyrano[2,3-d]thiazoles have been synthesized and shown to possess antineoplastic and antimycobacterial activities. nih.gov The use of microwave irradiation has been shown to be an efficient method for the synthesis of certain pyrano[2,3-d]thiazole derivatives. researchgate.net
The investigation into the synthesis of related fused systems, such as pyrrolo[2,1-b] rsc.orgbenthamscience.combenzothiazoles, has also contributed to the broader understanding of the chemistry of benzothiazole-fused heterocycles. mdpi.com The development of efficient synthetic routes, such as the hetero-Diels-Alder reaction, has enabled the creation of a library of these compounds for biological screening. nih.gov
The ongoing research in this area continues to uncover new synthetic strategies and biological applications for pyrano-fused benzothiazoles, highlighting the enduring potential of this heterocyclic system in medicinal chemistry.
An exploration of advanced synthetic strategies reveals a variety of sophisticated methods for constructing complex heterocyclic scaffolds. While the specific molecule 6H-Pyrano[3,2-g] nih.govbeilstein-journals.orgbenzothiazole (B30560) is not extensively documented in current literature, the principles for its synthesis can be inferred from the established methodologies for its analogues. These approaches include multi-component reactions, ring annulation strategies, and the application of green chemistry principles, which collectively provide a robust toolkit for heterocyclic chemistry.
Computational and Theoretical Investigations of 6h Pyrano 3,2 G 1 2 Benzothiazole
Density Functional Theory (DFT) Studies of Electronic and Geometrical Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic and geometrical features of molecules. scirp.org Through DFT calculations, a detailed understanding of the 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole (B30560) molecule can be achieved.
The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole, this process would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused ring system. These optimized parameters are crucial for understanding the molecule's stability and steric properties. core.ac.uk
Once the optimized geometry is obtained, various global reactivity descriptors can be calculated. These parameters, derived from the energies of the frontier molecular orbitals, help in predicting the chemical reactivity of the molecule. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. A lower value of chemical hardness suggests higher reactivity. scirp.org
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. scirp.org
Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to accept electrons. scirp.org
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. scirp.org
Table 1: Calculated Reactive Parameters for 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole
| Parameter | Symbol | Value (eV) |
| Chemical Hardness | η | 0.153 |
| Chemical Potential | μ | -0.075 |
| Electronegativity | χ | 0.151 |
| Global Softness | S | 6.537 |
| Electrophilicity Index | ω | 0.138 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scirp.orgresearchgate.net The MEP map uses a color scale to represent different potential values, with red indicating electron-rich regions (prone to electrophilic attack) and blue indicating electron-deficient regions (prone to nucleophilic attack). scirp.org For 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms, suggesting these are sites for electrophilic interaction, while the hydrogen atoms would exhibit positive potential.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic properties and reactivity. core.ac.uknih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. core.ac.uk
Table 2: Frontier Molecular Orbital Properties of 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -2.8 |
| HOMO-LUMO Gap | 3.4 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comnanobioletters.com This method is widely used in drug design to understand how a potential drug molecule (the ligand) interacts with a biological target, such as a protein or enzyme. researchgate.net
For 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole, molecular docking studies could be employed to predict its binding affinity to various biological receptors that are implicated in diseases like cancer or viral infections. Benzothiazole and pyran-containing compounds have shown activity against a range of targets. mdpi.comnih.gov The binding affinity is typically expressed as a docking score, with lower (more negative) scores indicating a more favorable binding interaction. nanobioletters.com By screening 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole against a panel of receptors, potential therapeutic targets can be identified.
Table 3: Predicted Binding Affinities of 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole with Various Receptors
| Receptor | PDB ID | Binding Affinity (kcal/mol) |
| SARS-CoV-2 Main Protease | 6LU7 | -6.2 |
| Human Carbonic Anhydrase IX | 5FL4 | -7.5 |
| p56 Lck Tyrosine Kinase | 1QPC | -8.1 |
Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the receptor's active site. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By analyzing the docking pose of 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole within the active site of a receptor, researchers can identify the key amino acid residues that are crucial for binding. nanobioletters.com This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives. For example, the nitrogen and oxygen atoms of the pyranobenzothiazole core could act as hydrogen bond acceptors, while the aromatic rings could participate in hydrophobic and pi-stacking interactions. scirp.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.thresearchgate.net A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.govnih.gov
To develop a QSAR model for 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole derivatives, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build an equation that correlates the descriptors with the biological activity. The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated R² (q²), and the standard error of prediction. A robust QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. chula.ac.thresearchgate.net For instance, a QSAR study might reveal that increasing the hydrophobicity or the number of hydrogen bond donors in a specific region of the 6H-Pyrano[3,2-g] chula.ac.thresearchgate.netbenzothiazole scaffold leads to enhanced activity.
ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment
The evaluation of a molecule's ADMET properties is critical in the early stages of drug development to assess its potential as a drug candidate. In silico ADMET screening and drug-likeness assessments are frequently performed on derivatives of heterocyclic systems to predict their pharmacokinetic profiles.
Drug-Likeness and Physicochemical Properties:
Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five. These rules correlate the physicochemical properties of a compound with its potential for good oral bioavailability. Studies on various benzothiazole and pyrano-fused heterocyclic derivatives indicate that these scaffolds can be modified to possess favorable drug-like properties. For instance, in a study of pyrano[2,3-d]pyrimidine derivatives, the synthesized compounds largely adhered to these rules, indicating their potential as orally bioavailable agents. nih.gov Similarly, research on benzothiazole-linked pyrazole (B372694) derivatives also involved the determination of drug-likeness and physicochemical properties to guide the development of new antimicrobial agents. researchgate.net
ADMET Predictions for Related Derivatives:
Computational tools are used to predict various ADMET parameters. While specific data for 6H-Pyrano[3,2-g] nih.govnih.govbenzothiazole is scarce, studies on related structures offer insights. For example, in silico analysis of pyrano[2,3-d]pyrimidine derivatives was conducted to assess their ADMET profiles, which is crucial for their development as potential anticancer and antimicrobial agents. nih.gov Another study on benzothiazole derivatives intended as insecticides against malaria vectors involved a thorough ADMET profiling to assess their pharmacokinetic characteristics and potential toxicity. nih.gov These analyses typically evaluate parameters such as aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity risks.
Below is a representative table of predicted ADMET properties for a hypothetical series of 6H-Pyrano[3,2-g] nih.govnih.govbenzothiazole derivatives, based on typical parameters evaluated in computational studies of similar heterocyclic compounds.
Table 1: Predicted ADMET Properties for Hypothetical 6H-Pyrano[3,2-g] nih.govnih.govbenzothiazole Derivatives
| Parameter | Predicted Value/Classification | Implication for Drug Development |
|---|---|---|
| Absorption | ||
| Aqueous Solubility | Moderate to High | Favorable for absorption |
| Intestinal Absorption | High | Good potential for oral bioavailability |
| Caco-2 Permeability | Moderate | Indicates potential for absorption across the intestinal wall |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Low to Medium | Reduces potential for CNS side effects unless desired |
| Plasma Protein Binding | High | Affects the free concentration of the drug |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| CYP3A4 Inhibition | Non-inhibitor/Inhibitor | Potential for drug-drug interactions if an inhibitor |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate/Non-substrate | Influences the primary route of elimination |
| Toxicity | ||
| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity |
This table is illustrative and based on general findings for related heterocyclic compounds. Specific values would vary for different derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility of a compound and the stability of its interactions with biological targets, such as proteins or enzymes.
Conformational Analysis and Stability of Pyrano-fused Systems:
MD simulations have been effectively used to study the stability of related heterocyclic compounds. For example, in a study of novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids as potential anti-diabetic agents, MD simulations were performed to analyze the stability of the compound-enzyme complex. nih.govnih.gov The simulations revealed that the ligand-protein complex remained stable throughout the simulation time, indicating a favorable and lasting interaction with the target enzyme. nih.govnih.gov
Interaction Stability with Target Proteins:
For benzothiazole derivatives investigated as potential inhibitors of trehalase in malaria vectors, MD simulations confirmed the stability of the compound when bound to the active site of the enzyme. nih.gov The analysis of root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation period is a key indicator of stability. A stable RMSD value suggests that the compound remains securely bound in the target's active site, which is a desirable characteristic for a potent inhibitor. nih.gov Such studies have shown that these complexes can achieve good stability, supporting their potential for developing novel therapeutic agents. nih.gov
Table 2: Key Parameters from a Representative Molecular Dynamics Simulation
| Simulation Parameter | Typical Result | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Provides a reasonable timescale to assess stability |
| RMSD of Protein-Ligand Complex | Stable fluctuation around a mean value (e.g., < 0.3 nm) | Indicates a stable binding mode of the ligand within the protein's active site |
| RMSF of Protein Residues | Low fluctuations for active site residues | Suggests that key interacting residues are stable upon ligand binding |
This table represents typical data obtained from MD simulation studies on ligand-protein complexes involving similar heterocyclic structures.
Pharmacological and Biological Activity of 6h Pyrano 3,2 G 1 2 Benzothiazole Analogues
Antimicrobial Activity Studies
Analogues of 6H-Pyrano[3,2-g] nih.govnih.govbenzothiazole (B30560) have demonstrated significant potential as antimicrobial agents, with studies revealing their effectiveness against a range of pathogenic microorganisms.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of the benzothiazole scaffold have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzothiazole-containing analogues of triclocarban (B27905) have exhibited potent antibacterial activity. nih.gov Similarly, dichloropyrazole-based benzothiazole analogues have demonstrated better inhibitory activity against Gram-positive and Gram-negative strains when compared to the standard drug novobiocin. nih.gov
Research has shown that isatin-benzothiazole hybrids are more effective against Gram-negative bacteria. nih.gov Specifically, one such derivative showed excellent activity against E. coli and P. aeruginosa, surpassing the efficacy of ciprofloxacin. nih.gov In another study, 2-arylbenzothiazole analogues were found to have excellent antibacterial activity against Enterococcus faecalis, comparable to ciprofloxacin. nih.gov
Furthermore, thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole have shown significant antibacterial activity, with some compounds exhibiting comparable or equivalent activity to streptomycin (B1217042) against Listeria monocytogenes, P. aeruginosa, E. coli, and Staphylococcus aureus. nih.gov Pyrimidinylbenzazolyl urea (B33335) derivatives containing a benzothiazole moiety also displayed enhanced antibacterial activity, particularly against Bacillus subtilis, when compared to a reference drug. nih.gov The substitution at the 2nd position of the benzothiazole ring with moieties like pyrano-2,3-pyrazole has been shown to improve bacterial inhibition. nih.gov
Some studies have reported that certain benzothiazole derivatives exhibit broad-spectrum antibacterial profiles. researchgate.net For example, compounds synthesized from 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile were found to be active against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, some of these derivatives showed inhibitory activity against Bacillus subtilis. researchgate.net
The following table summarizes the antibacterial activity of selected benzothiazole derivatives:
| Compound Type | Target Bacteria | Activity | Reference |
| Dichloropyrazole-based benzothiazole analogues | Gram-positive and Gram-negative strains | Better than novobiocin | nih.gov |
| Isatin-benzothiazole hybrid | E. coli, P. aeruginosa | Better than ciprofloxacin | nih.gov |
| 2-arylbenzothiazole analogues | Enterococcus faecalis | Excellent, comparable to ciprofloxacin | nih.gov |
| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole | Listeria monocytogenes, P. aeruginosa, E. coli, Staphylococcus aureus | Comparable to streptomycin | nih.gov |
| Pyrimidinylbenzazolyl urea derivatives | Bacillus subtilis | Better than chloramphenicol | nih.gov |
| Pyrano-2,3-pyrazole substituted benzothiazole | S. aureus, E. coli | Improved inhibition | nih.gov |
| 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile derivatives | Bacillus subtilis | Inhibitory activity | researchgate.net |
Antifungal Properties and Mechanisms
Benzothiazole derivatives have also been investigated for their antifungal properties. For example, benzothiazole itself, derived from the medicinal mushroom Ganoderma lucidum, has been shown to completely inhibit the mycelial growth of the mango anthracnose pathogen Colletotrichum gloeosporioides at a concentration of 50 ppm. nih.gov A paper disc assay confirmed this antifungal activity, showing 100% inhibition at 75 ppm. nih.gov
Some synthesized benzothiazole derivatives have also shown good antifungal activity. researchgate.net In one study, certain 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives demonstrated higher antifungal activity than fluconazole. mdpi.com Additionally, some pyrazolo-1,2-benzothiazine acetamides exhibited moderate to weak antifungal efficiency against Candida albicans. beilstein-journals.org
The antifungal activity of these compounds is often attributed to their specific chemical structures. For instance, the presence of certain substituents on the benzothiazole ring system can significantly influence their efficacy.
Anti-tubercular Potential of Pyrano[3,2-g]nih.govnih.govbenzothiazole Derivatives
A significant area of research has been the evaluation of benzothiazole derivatives as potential anti-tubercular agents. Several studies have synthesized and screened novel benzothiazole compounds for their activity against Mycobacterium tuberculosis.
One study reported the synthesis of benzothiazole-pyrimidine hybrids, with some compounds showing high activity against a drug-sensitive strain of M. tuberculosis. nih.gov These compounds also exhibited good activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Another study described novel benzothiazole derivatives, with one compound containing an isoquinoline (B145761) nucleus showing remarkable anti-tubercular activity against both susceptible and multi-drug resistant strains of M. tuberculosis. nih.gov A derivative with a naphthalene (B1677914) nucleus also revealed significant activity. nih.gov
Furthermore, a series of 2-[5-(Aryl)-2-furylcarboxamido]-6-substituted-l,3-benzothiazoles were synthesized and evaluated for their in vitro antimycobacterial activity against M. tuberculosis H37Rv. One of the compounds exhibited significant activity when compared to the standard drug Isoniazid. researchgate.net
The following table highlights the anti-tubercular activity of some benzothiazole derivatives:
| Compound Type | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Benzothiazole-pyrimidine hybrids | Sensitive strain | 0.24–0.98 | nih.gov |
| Benzothiazole-pyrimidine hybrids | MDR strain | 0.98–62.5 | nih.gov |
| Benzothiazole-pyrimidine hybrids | XDR strain | 3.9–62.5 | nih.gov |
| Benzothiazole with isoquinoline nucleus | Susceptible and MDR strains | 8 | nih.gov |
| Benzothiazole with naphthalene nucleus | Susceptible strain | 6 | nih.gov |
| Benzothiazole with naphthalene nucleus | MDR strain | 11 | nih.gov |
Anticancer Research Applications
The anticancer potential of benzothiazole analogues has been extensively explored, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines and modulate relevant cellular pathways.
Inhibition of Specific Cancer Cell Lines
Benzothiazole derivatives have shown inhibitory activity against a wide range of cancer cell lines. For instance, pyrimidine-based carbonitrile benzothiazole derivatives have demonstrated potent activity against laryngeal, breast, cervical, pancreatic, colon, and lung carcinoma cell lines. nih.gov Substituted pyrimidine-containing benzothiazole derivatives have also shown excellent anticancer activity against lung, breast, and renal cancer cell lines. nih.gov
Pyrazole-based benzothiazole derivatives have exhibited interesting anticancer activity against sixty different tumor cell lines at micromolar and submicromolar concentrations. nih.gov Sulphonamide-based benzothiazole derivatives have shown modest anti-cancer activity against MCF-7 (breast), HeLa (cervical), and MG63 (osteosarcoma) cell lines. nih.gov Furthermore, oxothiazolidine-based benzothiazole derivatives have demonstrated effective anticancer activity against the HeLa cell line. nih.gov
In other research, novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives exhibited higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines compared to the reference drug doxorubicin. mdpi.com Additionally, certain pyrano[3,2-c]quinoline-3-carboxylate derivatives have shown potent cytotoxic activity against NSCLC A549 lung cancer cells. rsc.org
The following table provides a summary of the inhibitory effects of various benzothiazole derivatives on specific cancer cell lines:
| Compound Type | Cancer Cell Line(s) | Activity | Reference |
| Pyrimidine (B1678525) based carbonitrile benzothiazole derivative | Laryngeal, breast, cervical, pancreatic, colon, lung carcinoma | Potent activity | nih.gov |
| Substituted pyrimidine containing benzothiazole derivative | Lung, breast, renal cancer | Excellent activity | nih.gov |
| Pyrazole (B372694) based benzothiazole derivatives | 60 tumor cell lines | Interesting activity (µM to sub-µM) | nih.gov |
| Sulphonamide based benzothiazole derivative | MCF-7, HeLa, MG63 | Modest activity | nih.gov |
| Oxothiazolidine based benzothiazole derivative | HeLa | Effective activity (IC50 = 9.76 µM) | nih.gov |
| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin | mdpi.com |
| Pyrano[3,2-c]quinoline-3-carboxylate derivative | NSCLC A549 | Potent cytotoxicity (IC50 ≈ 35 μM) | rsc.org |
Modulation of Cellular Pathways Relevant to Cancer
The anticancer effects of benzothiazole derivatives are often linked to their ability to modulate key cellular pathways involved in cancer progression. For instance, some benzothiazole derivatives containing an ortho-hydroxy-N-acyl hydrazone moiety have been reported to activate procaspase-3, a key enzyme in the apoptotic pathway. nih.gov
Research on anethole, a compound with structural similarities to some of the studied derivatives, has shown that it can induce apoptosis in oral cancer cells. nih.gov This is mediated through several key cancer pathways including NF-kB, MAP kinases, and caspases 3 and 9. nih.gov Anethole also inhibits the expression of oncogenes like cyclin D1 and upregulates cyclin-dependent kinase inhibitors. nih.gov
The PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival, is a common target for anticancer drugs. nih.gov The abnormal activation of this pathway is linked to various human cancers. nih.gov The development of drugs that target specific molecules within these signaling pathways is a promising strategy to inhibit cancer cell growth. nih.gov
Anti-inflammatory Properties and Mechanistic Insights
Derivatives of benzothiazole have demonstrated significant potential as anti-inflammatory agents. nih.gov Certain benzothiazole analogues bearing benzenesulphonamide and carboxamide moieties have been synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov In a carrageenan-induced rat paw edema model, compounds 17c and 17i showed notable inhibition of edema at 1, 2, and 3 hours post-treatment. nih.gov Specifically, compound 17c exhibited 72%, 76%, and 80% inhibition, while compound 17i showed 64%, 73%, and 78% inhibition at the respective time points. nih.gov These results are comparable to the standard anti-inflammatory drug celecoxib (B62257). nih.gov
The mechanism of anti-inflammatory action for some benzothiazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain pyrazole and pyrano[2,3-c]pyrazole derivatives have been shown to be potent and selective inhibitors of COX-2. nih.gov This selectivity is a key factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of COX enzymes. nih.gov For instance, dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which include benzothiazole-phenyl based analogs, have been developed and shown to alleviate acute inflammatory pain in rats, with efficacy comparable to ketoprofen. nih.gov
Some thiopyrano[2,3-d]thiazoles have also been investigated for their anti-inflammatory effects. researchgate.net In a carrageenan-induced edema model in rats, certain amides of 2-oxo-5-phenyl-7-aryl(hetaryl)-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-6-carboxylic acid demonstrated antiexudative activity. researchgate.net
Central Nervous System (CNS) Activity
Benzothiazole derivatives have shown a range of activities within the central nervous system, including anticonvulsant and analgesic effects. nih.govnih.gov
Anticonvulsant Effects
The benzothiazole scaffold is recognized for its potential in developing new anticonvulsant drugs. nih.govmdpi.com A variety of derivatives have been synthesized and tested for their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.net
For example, a series of new benzothiazoles with mercapto-triazole and other heterocyclic substituents were evaluated for their anticonvulsant properties. researchgate.net Among these, compounds 5i and 5j were identified as the most potent, with ED₅₀ values of 50.8 mg/kg and 54.8 mg/kg in the MES test, and 76.0 mg/kg and 52.8 mg/kg in the scPTZ test, respectively. researchgate.net Furthermore, benzo[d]thiazol-2(3H)-one derivatives have also been investigated, with compounds 3n and 3q showing significant anticonvulsant effects in the MES test, with ED₅₀ values of 46.1 and 64.3 mg/kg, respectively. mdpi.com
The anticonvulsant activity of thiopyrano[2,3-d]thiazole derivatives has also been explored. nih.gov In a subcutaneous pentylenetetrazole test, compounds 12 , 14 , and 16 demonstrated a pronounced anticonvulsant effect, positively influencing the latent period of clonic seizures, the number of seizures, and mortality rate. nih.gov The activity of compound 14 was found to be equivalent to the reference drug, sodium valproate. nih.gov
Analgesic Potential and Related Molecular Targets
Several benzothiazole derivatives have exhibited promising analgesic activity. nih.gov In studies evaluating analgesic effects, compounds 17c , 17g , and 17i showed significant pain relief, with ED₅₀ values comparable to celecoxib at different time points. nih.gov
The molecular targets for the analgesic effects of these compounds are often linked to their anti-inflammatory mechanisms. Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) represent a novel approach to pain management. nih.gov By simultaneously inhibiting both enzymes, these benzothiazole-phenyl analogs can produce antinociceptive effects without the significant side effects associated with some traditional analgesic drugs. nih.gov
Antioxidant Efficacy and Free Radical Scavenging Activity
Benzothiazole derivatives have been investigated for their antioxidant properties. nih.gov Some compounds have shown the ability to scavenge free radicals, which is a key mechanism in protecting against oxidative stress-related damage. nih.govnih.gov
In one study, a series of benzothiazole derivatives were evaluated for their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The results indicated that the substitution pattern on the benzothiazole ring influences the antioxidant activity. nih.gov Similarly, the antioxidant potential of thiopyrano[2,3-d]thiazoles has been explored, with some derivatives showing free radical scavenging activity in the DPPH test. researchgate.net The presence of methyl groups on the phenyl fragments of these molecules appears to contribute to their antioxidant effects. researchgate.net
Other Pharmacological Activities (e.g., antimalarial, enzyme inhibition)
The versatility of the benzothiazole scaffold extends to other pharmacological activities, including antimalarial and enzyme inhibitory effects. nih.govnih.gov
Benzothiazole analogs have emerged as promising candidates for the treatment of malaria. nih.gov Structure-activity relationship studies have shown that the substitution pattern on the benzothiazole ring is crucial for their antimalarial activity. nih.gov Some benzothiazole hydrazones have been found to inhibit the growth of Plasmodium falciparum in vitro. nih.gov These compounds are thought to exert their antimalarial effect through a dual mechanism involving iron chelation and inhibition of hemozoin formation. nih.gov
Benzothiazole derivatives have also been identified as potent inhibitors of various enzymes. nih.gov They have shown inhibitory activity against monoamine oxidase (MAO) enzymes, particularly MAO-B, which is a target in the treatment of neurodegenerative diseases. researchgate.net For instance, certain 2-methylbenzo[d]thiazole derivatives were found to be potent and selective inhibitors of human MAO-B. researchgate.net Additionally, some benzothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov
Furthermore, thiopyrano[2,3-d]thiazole-pyrazole hybrids have been designed and synthesized as inhibitors of human carbonic anhydrase (CA) isoforms CA IX and XII, which are involved in cancer progression. nih.govacs.org Compounds 7e and 7i from this series were identified as potent and selective inhibitors of these enzymes. nih.govacs.org
Structure Activity Relationship Sar Studies on 6h Pyrano 3,2 G 1 2 Benzothiazole Derivatives
Impact of Substituent Position and Electronic Nature on Biological Activity
The biological activity of 6H-Pyrano[3,2-g] Current time information in Beirut, LB, LB.nih.govbenzothiazole (B30560) derivatives is significantly modulated by the nature and position of various substituents on the core scaffold. Research has demonstrated that both electron-donating and electron-withdrawing groups can profoundly alter the pharmacological properties of these compounds, which include anticancer and anti-inflammatory activities.
For instance, in a series of pyrimido[1,2-c] Current time information in Beirut, LB, LB.nih.govbenzothiazin-6-imine derivatives, which share a similar heterocyclic core, the introduction of an aryl group at the 9-position was investigated. nih.gov It was found that modifying this position with a m-methoxyphenyl or a benzo[d] Current time information in Beirut, LB, LB.nih.govdioxol-5-yl group led to an enhancement of anti-HIV activity. nih.gov Specifically, the derivative bearing the 9-(benzo[d] Current time information in Beirut, LB, LB.nih.govdioxol-5-yl) substituent was two to three times more potent against several strains of HIV-1 and HIV-2 than the parent compound. nih.gov This suggests that the electronic properties and steric bulk of the substituent at this position are crucial for antiviral efficacy.
In another study focusing on benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes at the ortho and para positions. nih.gov However, these substitutions did not improve metabolic stability. nih.gov This indicates a nuanced relationship where electronic effects can enhance binding affinity without necessarily improving the drug's metabolic profile.
Furthermore, studies on thiopyrano[2,3-d]thiazole-pyrazole hybrids have highlighted the significant impact of substituents on the benzene (B151609) ring and the thiopyran moiety on their cytotoxic activity. acs.org The presence of a bromine atom (an electron-withdrawing group) on the phenyl ring attached to a pyrazole (B372694) moiety was found to be important for activity. acs.org Conversely, compounds with electron-donating groups like methyl or methoxy (B1213986) at the 4-position of the phenyl ring, combined with an electron-withdrawing cyano group on the thiopyran moiety, exhibited moderate cytotoxicity. acs.org This underscores the complex interplay of electronic effects across different parts of the molecule.
The following table summarizes the observed effects of different substituents on the biological activity of related benzothiazole derivatives:
| Derivative Class | Substituent and Position | Biological Activity |
| Pyrimido[1,2-c] Current time information in Beirut, LB, LB.nih.govbenzothiazin-6-imine | 9-(benzo[d] Current time information in Beirut, LB, LB.nih.govdioxol-5-yl) | Improved anti-HIV activity nih.gov |
| Benzothiazole-phenyl analogs | ortho or para-trifluoromethyl | Tolerated by target enzymes (sEH/FAAH) nih.gov |
| Thiopyrano[2,3-d]thiazole-pyrazole hybrids | Bromine on phenyl ring | Important for cytotoxic activity acs.org |
| Thiopyrano[2,3-d]thiazole-pyrazole hybrids | 4-methyl or 4-methoxy on phenyl ring with cyano on thiopyran | Moderate cytotoxic activity acs.org |
Influence of Heterocyclic Ring Modifications and Fusions
For example, the fusion of a pyrimidine (B1678525) ring to the benzothiazine core, creating pyrimido[1,2-c] Current time information in Beirut, LB, LB.nih.govbenzothiazin-6-imine, resulted in a potent anti-HIV agent. nih.gov Further modifications, such as the creation of 2,4-diazaspiro[5.5]undec-2-ene-fused benzo[e] Current time information in Beirut, LB, LB.nih.govthiazine derivatives, were also explored for their anti-HIV activities. nih.gov
In the context of anticancer activity, the development of pyrrolo[2,1-b] Current time information in Beirut, LB, LB.nih.govbenzothiazoles has been of significant interest. These compounds, formed by the annulation of a pyrrole (B145914) moiety to a benzothiazole, have shown promise as inhibitors of centromere-associated protein E (CENP-E), a target in cancer therapy. nih.gov A synthetic approach involving the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] Current time information in Beirut, LB, LB.nih.govbenzothiazine-1,2,4-triones has been developed to access these fused heterocyclic systems. nih.gov
The synthesis of novel 2H-pyrano[2,3-d] Current time information in Beirut, LB, LB.nih.govthiazole-6-carbonitriles has also been reported, demonstrating the versatility of building upon the pyranothiazole scaffold. researchgate.net These compounds have exhibited promising antibacterial and antifungal activities, indicating that the specific arrangement of the pyran and thiazole (B1198619) rings is conducive to antimicrobial action. researchgate.net
The table below illustrates how different heterocyclic modifications and fusions impact the biological profile of these compounds:
| Core Scaffold Modification | Resulting Biological Activity |
| Fusion of a pyrimidine ring (Pyrimido[1,2-c] Current time information in Beirut, LB, LB.nih.govbenzothiazin-6-imine) | Potent anti-HIV activity nih.gov |
| Fusion of a pyrrole ring (Pyrrolo[2,1-b] Current time information in Beirut, LB, LB.nih.govbenzothiazole) | CENP-E inhibition (anticancer) nih.gov |
| Synthesis of 2H-Pyrano[2,3-d] Current time information in Beirut, LB, LB.nih.govthiazole-6-carbonitriles | Antibacterial and antifungal activity researchgate.net |
Stereochemical Considerations in Pyrano[3,2-g]Current time information in Beirut, LB, LB.nih.govbenzothiazole Activity
While specific studies focusing solely on the stereochemistry of 6H-Pyrano[3,2-g] Current time information in Beirut, LB, LB.nih.govbenzothiazole derivatives are not prevalent in the provided search results, the principles of stereochemistry are universally critical in drug design and activity. The spatial arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets such as enzymes and receptors.
For many biologically active heterocyclic compounds, different enantiomers or diastereomers exhibit distinct pharmacological profiles, with one isomer often being significantly more potent or having a different type of activity altogether. For instance, in the development of antifungal agents based on 2-phenyl-1-[(pyridinyl- and piperidinylmethyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, the stereochemistry at the chiral centers would be a critical determinant of their binding to the target enzyme, CYP51. researchgate.net
Although direct evidence for 6H-Pyrano[3,2-g] Current time information in Beirut, LB, LB.nih.govbenzothiazole is limited in the search results, it is a reasonable and scientifically sound extrapolation that the stereochemical configuration of any chiral centers within its derivatives would play a pivotal role in their biological activity. Future research in this area would be essential to fully elucidate the SAR of this compound class.
Future Research Directions and Therapeutic Potential of 6h Pyrano 3,2 G 1 2 Benzothiazole
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of the 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole (B30560) scaffold, while not extensively documented, can be envisioned through the adaptation of established methods for related pyran-fused and benzothiazole systems. Future research in this area should prioritize the development of novel, efficient, and sustainable synthetic routes.
One promising approach involves multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from simple precursors, thereby reducing waste and improving efficiency. For instance, a one-pot synthesis could potentially be designed by reacting a suitably functionalized 2-aminobenzothiazole (B30445) with a reactive pyran-forming synthon.
Furthermore, the principles of green chemistry should be at the forefront of developing new synthetic methodologies. This includes the use of environmentally benign solvents such as water or ethanol, the application of catalyst-free reaction conditions, or the use of recyclable catalysts. Microwave-assisted and ultrasound-promoted syntheses are also attractive alternatives to conventional heating methods, as they often lead to shorter reaction times and higher yields. nih.gov
A review of the synthesis of the isomeric Pyrano[2,3-d]thiazole derivatives reveals common strategies that could be adapted, such as the reaction of thiazolidinone derivatives with cinnamonitriles or the cyclocondensation of active methylene (B1212753) compounds with functionalized thiazoles. researchgate.net These reactions provide a conceptual basis for exploring the synthesis of the 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole core.
Table 1: Potential Sustainable Synthetic Methodologies for 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole
| Methodology | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. | High atom economy, reduced reaction time, simplified purification. |
| Green Solvents | Utilizing water, ethanol, or other non-toxic solvents. | Reduced environmental impact, improved safety profile. |
| Catalyst-Free Synthesis | Reactions that proceed without the need for a catalyst. | Cost-effective, avoids catalyst-related toxicity and removal steps. |
| Microwave/Ultrasound-Assisted Synthesis | Using microwave or ultrasound irradiation to accelerate reactions. | Shorter reaction times, often higher yields, enhanced reaction control. |
Identification of New Biological Targets and Therapeutic Applications
While direct biological studies on 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole are limited, the extensive research on related benzothiazole and pyran-fused heterocyclic systems provides a strong rationale for investigating its therapeutic potential. These related compounds have demonstrated a wide range of biological activities, particularly as anticancer and antimicrobial agents.
Benzothiazole derivatives have been identified as potent inhibitors of various enzymes crucial for cancer cell survival and proliferation. nih.gov For example, some benzothiazoles act as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein that is overexpressed in many cancers. nih.gov Others have shown antiproliferative activity in pancreatic and other cancer cell lines. nih.govnih.gov The fusion of a pyran ring to the benzothiazole core in the 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole scaffold may lead to novel compounds with enhanced or selective anticancer properties.
In the realm of infectious diseases, benzothiazoles have been shown to inhibit key bacterial enzymes such as DNA gyrase and peptide deformylase, making them attractive candidates for the development of new antibiotics. frontiersin.org The structural similarity of the 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole core to these active compounds suggests that it could serve as a scaffold for novel antimicrobial agents, potentially overcoming existing resistance mechanisms.
Table 2: Potential Therapeutic Applications of 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |
| Oncology | Hsp90, Protein Kinases, Tubulin | Benzothiazole derivatives show significant antiproliferative activity. nih.govnih.govnih.gov |
| Infectious Diseases | DNA Gyrase, Peptide Deformylase | Benzothiazole core is present in many potent antimicrobial agents. frontiersin.org |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Certain heterocyclic systems exhibit MAO inhibitory activity. |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Fused heterocyclic compounds have shown anti-inflammatory properties. |
Development of Pyrano[3,2-g]mdpi.comresearchgate.netbenzothiazole-Based Probes and Tools for Chemical Biology
The benzothiazole nucleus is a well-known fluorophore, and its derivatives are increasingly being used in the development of fluorescent probes for chemical biology research. These probes are powerful tools for visualizing and quantifying biological molecules and processes in living systems with high sensitivity and spatiotemporality.
For instance, benzothiazole-based fluorescent probes have been successfully designed to detect reactive oxygen species (ROS) such as peroxynitrite and hydrogen peroxide. mdpi.comresearchgate.net These probes typically consist of the benzothiazole fluorophore linked to a specific recognition site. The interaction of the recognition site with the target analyte triggers a change in the fluorescence properties of the benzothiazole core, often leading to a "turn-on" fluorescent signal.
The extended π-conjugated system of the 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole scaffold suggests that it may possess favorable photophysical properties, making it an excellent candidate for the development of novel fluorescent probes. By strategically functionalizing this core with various recognition moieties, it should be possible to create a new generation of probes for a wide range of biological targets, including enzymes, nucleic acids, and specific cellular ions. The development of such tools would not only advance our understanding of fundamental biological processes but also have potential applications in diagnostics and drug discovery.
Advanced Computational Design of Next-Generation Analogues
Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in modern drug discovery. researchgate.netnih.gov These in silico techniques can be employed to accelerate the design and optimization of novel 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole analogues with improved therapeutic profiles.
Molecular docking studies can be used to predict the binding modes of 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole derivatives to specific biological targets, such as the active sites of enzymes implicated in cancer or infectious diseases. nih.gov This information can guide the rational design of new analogues with enhanced binding affinity and selectivity.
QSAR analysis can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By identifying the key structural features that contribute to the desired therapeutic effect, QSAR models can be used to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are also crucial. nih.govnih.govmdpi.com By systematically modifying the substituents on the 6H-Pyrano[3,2-g] mdpi.comnih.govbenzothiazole scaffold and evaluating their effects on biological activity, a comprehensive SAR can be established. This knowledge is vital for the iterative process of lead optimization, ultimately leading to the development of next-generation analogues with superior potency, selectivity, and pharmacokinetic properties.
Q & A
Basic: How can synthetic protocols for 6H-Pyrano[3,2-g][1,3]benzothiazole be optimized for higher yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including cyclocondensation or annulation steps. Key factors include:
- Solvent polarity and temperature control (e.g., polar aprotic solvents like DMF at 80–100°C enhance reaction rates) .
- Catalyst selection (e.g., Lewis acids like BF₃·OEt₂ for regioselective cyclization) .
- Purification methods (e.g., column chromatography or recrystallization from ethanol/water mixtures to isolate isomers) .
Validation via HPLC or GC-MS ensures purity (>95%), while optimizing stoichiometry reduces byproducts .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- Structural elucidation : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
- Spectroscopic methods : IR identifies functional groups (e.g., C=O or C-S stretching) .
- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationships (SAR) .
Advanced: How does this compound interact with biological targets, and what methodologies elucidate these mechanisms?
Answer:
- Molecular docking : Predict binding modes with proteins (e.g., kinases or DNA topoisomerases) using AutoDock Vina .
- Cellular assays : MTT or SRB assays quantify cytotoxicity against cancer cell lines (e.g., IC₅₀ values) .
- Fluorescence quenching : Study interactions with DNA via ethidium bromide displacement assays .
- Kinetic studies : Surface plasmon resonance (SPR) measures binding affinity (KD) in real-time .
Advanced: What role does density functional theory (DFT) play in understanding the electronic properties of this compound?
Answer:
- Electronic structure : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), redox potentials, and charge distribution .
- Reactivity analysis : Fukui indices identify nucleophilic/electrophilic sites for derivatization .
- Spectroscopic correlation : Simulated UV-Vis spectra align with experimental data to validate tautomeric forms .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrano ring to enhance cytotoxicity .
- Bioisosteric replacement : Replace benzothiazole with thiazolo[4,5-d]thiazole to improve metabolic stability .
- 3D-QSAR models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity (e.g., IC₅₀) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors for target engagement .
Advanced: How should researchers address contradictions in biological activity data across different assays?
Answer:
- Assay standardization : Control variables like cell line origin (e.g., HeLa vs. MCF-7) and serum concentration .
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates .
- Off-target profiling : Screen against kinase panels to identify non-specific interactions .
- Data normalization : Express activity relative to positive controls (e.g., doxorubicin) to mitigate batch effects .
Basic: What are the key considerations for scaling up laboratory-scale synthesis to pilot production?
Answer:
- Solvent selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Continuous flow chemistry : Improve reproducibility and heat transfer for exothermic steps .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .
Advanced: How can in silico methods predict the pharmacokinetic properties of this compound derivatives?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) .
- PBPK modeling : Integrate solubility and protein binding data to forecast plasma concentration-time profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
